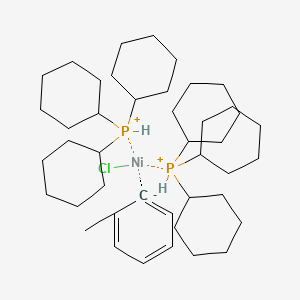
trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride: is a nickel-based organometallic compound. It is known for its stability and effectiveness as a catalyst in various chemical reactions, particularly in organic synthesis. The compound has the molecular formula C43H73ClNiP2 and a molecular weight of 746.13 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride typically involves the reaction of nickel(II) chloride with tricyclohexylphosphine and 2-methylphenyl ligands in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride is involved in various types of reactions, including:
Oxidative Addition: The compound can undergo oxidative addition reactions, where it forms a bond with a substrate, increasing its oxidation state.
C-H Activation: It can activate carbon-hydrogen bonds, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions: The compound is widely used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are often complex organic molecules, including pharmaceuticals, agrochemicals, and polymers .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride is used as a catalyst in various organic synthesis reactions, enhancing reaction rates and selectivity .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in synthesizing complex organic molecules can indirectly contribute to the development of pharmaceuticals and biologically active compounds .
Industry: In the industrial sector, the compound is employed in the production of polymers, fine chemicals, and materials science .
Mécanisme D'action
The mechanism of action of trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride involves its role as a catalyst in facilitating various chemical reactions. The compound’s nickel center can undergo oxidative addition, reductive elimination, and migratory insertion, enabling the formation and breaking of chemical bonds . These processes are crucial in cross-coupling reactions and C-H activation .
Comparaison Avec Des Composés Similaires
- trans-Bis(tricyclopentylphosphine)(2-methylphenyl)nickel(II) chloride
- trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride
Uniqueness: trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride is unique due to its high stability and effectiveness as a catalyst. Its tricyclohexylphosphine ligands provide steric hindrance, enhancing the compound’s selectivity and reactivity in various chemical reactions .
Propriétés
Formule moléculaire |
C43H75ClNiP2+ |
|---|---|
Poids moléculaire |
748.1 g/mol |
Nom IUPAC |
chloronickel;methylbenzene;tricyclohexylphosphanium |
InChI |
InChI=1S/2C18H33P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*16-18H,1-15H2;2-5H,1H3;1H;/q;;-1;;+1/p+1 |
Clé InChI |
RVIRJWDDPXBWOV-UHFFFAOYSA-O |
SMILES canonique |
CC1=CC=CC=[C-]1.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.Cl[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


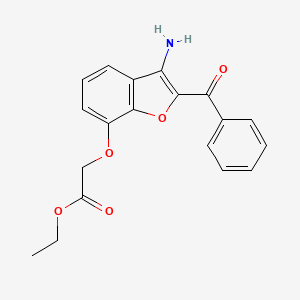
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoate](/img/structure/B11937599.png)
![2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11937616.png)
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937623.png)
![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)
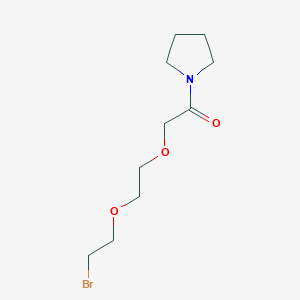
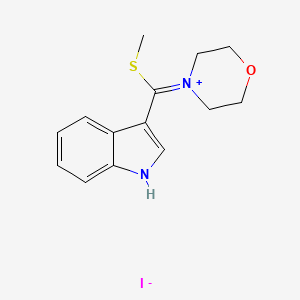
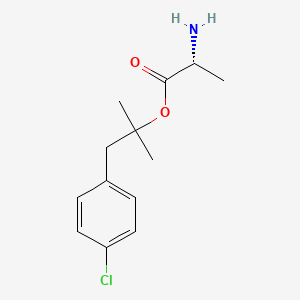
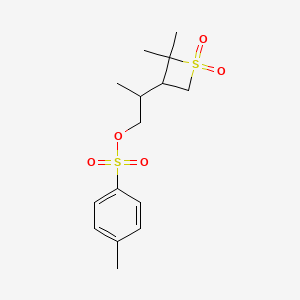
![4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B11937667.png)



![sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B11937693.png)
